molecular formula C18H20N2O4 B6638514 3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide

3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide

Cat. No.: B6638514
M. Wt: 328.4 g/mol
InChI Key: ZZJUSZXLWQWIJR-UHFFFAOYSA-N
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Description

3-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1,2-oxazole-5-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the oxazole and carboxamide functionalities. Key steps may include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a chromene derivative and an oxane precursor under acidic or basic conditions.

    Introduction of the Oxazole Ring: This step often involves the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, with a nitrile or amide under dehydrating conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic or heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1,2-oxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of new materials with specific mechanical or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1,2-oxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure can enhance binding affinity and specificity, leading to potent biological activity. The oxazole ring may participate in hydrogen bonding or π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1,2-oxazole-5-carboxamide is unique due to its specific combination of a spirocyclic core with an oxazole and carboxamide functionality. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-10-16(24-20-12)17(21)19-14-11-18(6-8-22-9-7-18)23-15-5-3-2-4-13(14)15/h2-5,10,14H,6-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJUSZXLWQWIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2CC3(CCOCC3)OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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